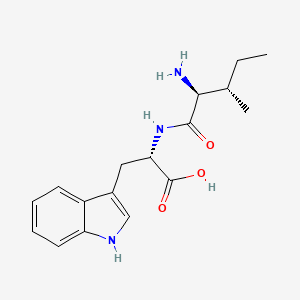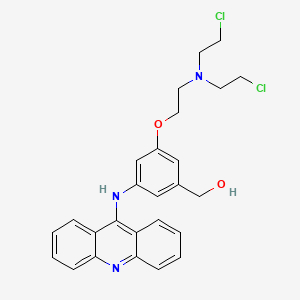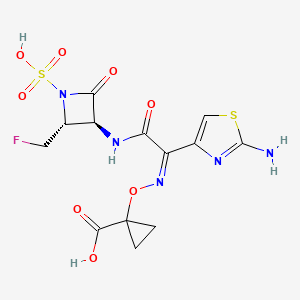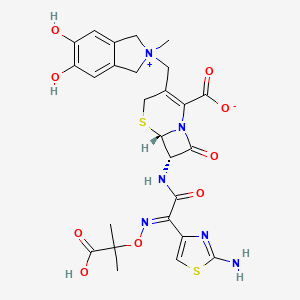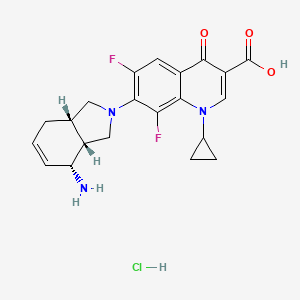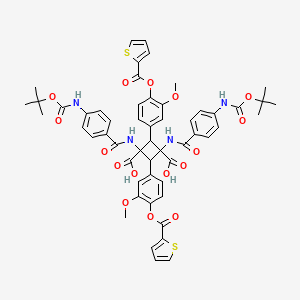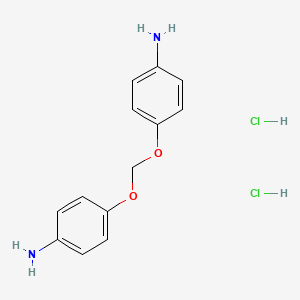
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride is a bioactive chemical.
科学的研究の応用
Neurodegenerative Disease Treatment
Aniline derivatives, like 4,4'-(methylenedioxy)DI-aniline dihydrochloride, show promise in treating neurodegenerative diseases. A study by Tripathi, Rai, & Ayyannan (2016) explored 3,4‐(methylenedioxy)aniline‐derived semicarbazones as inhibitors of monoamine oxidase and acetylcholinesterase. These compounds were effective, with IC50 values in micro- or nanomolar ranges, suggesting potential for neurodegenerative disease treatment.
Synthesis Methods
The synthesis of 3,4-Methylenedioxy Phenethylamine from 3,4-methylenedioxy aniline, investigated by Lin Yuan-bin (2007), highlights the versatility of 4,4'-(methylenedioxy)DI-aniline in chemical synthesis. This study used methods like the Sandmeyer and Grignard reactions, providing a framework for synthesizing various compounds.
Antineoplastic Agent Metabolism
The metabolism of N,N-di-(2-chloroethyl) aniline (aniline mustard), which includes 4,4'-(methylenedioxy)DI-aniline derivatives, was explored by Connors et al. (1973). The study focused on its conversion into glucuronide and the potential clinical applications of aniline mustard.
CCR5 Antagonist Development
A study by Hashimoto et al. (2002) discussed synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a derivative of 4,4'-(methylenedioxy)DI-aniline. This research contributes to the development of treatments for diseases like HIV/AIDS.
Polyurethane Cationomer Synthesis
The synthesis of polyurethane cationomers using anil groups, including those derived from 4,4'-(methylenedioxy)DI-aniline, was investigated by Buruianǎ et al. (2005). This research highlights the use of these anilines in creating materials with fluorescent properties, demonstrating their utility in material science.
MEK and Src Inhibition
A 2004 study on methylenedioxyanilino-quinazolines and -cyanoquinolines, which includes 4,4'-(methylenedioxy)DI-aniline derivatives, showed potential as inhibitors of MEK and Src, offering possibilities for antitumor applications. (Expert Opinion on Therapeutic Patents, 2004)
Reproductive Toxicity Study in Zebrafish
The effects of 4,4'-methylenedianiline (a related compound) on sex hormone regulation and reproduction in zebrafish were studied by Bhuiyan et al. (2020). This study is crucial for understanding the environmental impact of aniline derivatives.
Synthesis Optimization
Optimization of the synthesis of 4,4′-Methylenedianiline from aniline and formaldehyde was conducted by Zhao Jian-bin (2015), demonstrating the importance of refining industrial production processes for these compounds.
Environmental and Health Concerns
The presence of aromatic amines like 4,4'-methylenedianiline in the environment and their impact on human health have been a subject of concern, as explored in studies like Pesonen et al. (2015) and Wegman & Korte (1981).
特性
CAS番号 |
108299-45-2 |
|---|---|
製品名 |
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride |
分子式 |
C13H16Cl2N2O2 |
分子量 |
303.18 g/mol |
IUPAC名 |
4-[(4-aminophenoxy)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O2.2ClH/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13;;/h1-8H,9,14-15H2;2*1H |
InChIキー |
QCGOQBJTVONHSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1[NH3+])OCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



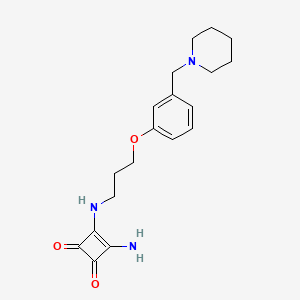
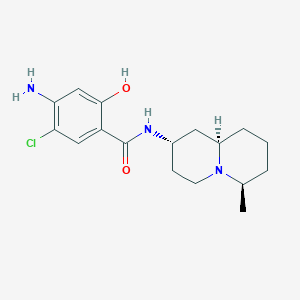
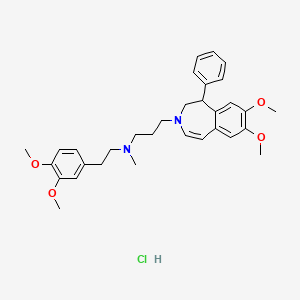
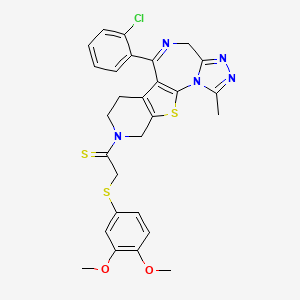
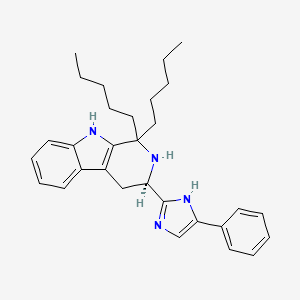
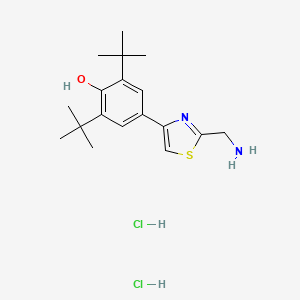
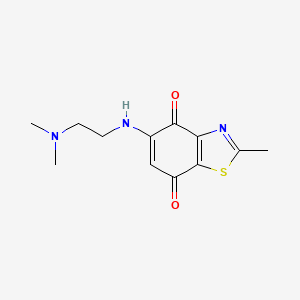
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
